In Vivo Hepatic DNA Adduct Formation: (Z)-Bromotamoxifen vs. Trans-Tamoxifen and α-Hydroxytamoxifen in F344 Rats
In a direct head-to-head in vivo comparison using female F344 rats, (Z)-bromotamoxifen (administered as the geometric isomer where the bromine atom replaces the ethyl group of tamoxifen) caused no detectable hepatic DNA damage as measured by ³²P-postlabeling, whereas the trans (E)-isomers of tamoxifen, C-desmethylenetamoxifen, and α-hydroxytamoxifen all produced DNA adducts at 5–90-fold higher levels than their corresponding cis isomers . This demonstrates that the (Z)-brominated analog is fundamentally differentiated from the clinically used trans-tamoxifen and its genotoxic metabolite α-hydroxytamoxifen with respect to DNA reactivity in the target organ for tamoxifen carcinogenicity.
| Evidence Dimension | Hepatic DNA adduct formation (relative adduct level) |
|---|---|
| Target Compound Data | (Z)-Bromotamoxifen: No detectable DNA adducts (below detection limit of ³²P-postlabeling assay) |
| Comparator Or Baseline | Trans-tamoxifen: 5–90-fold higher adduct levels vs. cis-tamoxifen; α-Hydroxytamoxifen (trans): 5–90-fold higher adduct levels vs. cis-isomer |
| Quantified Difference | ≥5–90-fold reduction in DNA adduct formation for (Z)-bromotamoxifen compared to trans-tamoxifen and trans-α-hydroxytamoxifen; absolute adduct level undetectable for bromotamoxifen vs. readily quantifiable for the trans comparators. |
| Conditions | In vivo: Female F344 rats; hepatic DNA extracted after compound administration; adducts measured by ³²P-postlabeling (Brown et al., Chem Res Toxicol, 1998). |
Why This Matters
For researchers investigating tamoxifen-induced hepatocarcinogenicity or developing safer SERM analogs, (Z)-bromotamoxifen provides a critical non-genotoxic comparator that enables separation of ER-mediated pharmacological effects from DNA-damage-driven toxicities.
- [1] Brown K, Brown JE, Martin EA, Smith LL, White IN. Determination of DNA damage in F344 rats induced by geometric isomers of tamoxifen and analogues. Chem Res Toxicol. 1998 May;11(5):527-34. doi: 10.1021/tx9702289. PMID: 9585484. View Source
